o-Tolylaminoacetonitrile

Physical property profiling Formulation compatibility Quality control

o-Tolylaminoacetonitrile [CAS 16728-83-9], systematically named 2-(2-methylanilino)acetonitrile or N-o-tolyl-glycinonitrile, is an N-aryl α-aminonitrile with molecular formula C₉H₁₀N₂ and molecular weight 146.19 g/mol. It belongs to the N-substituted glycinonitrile class, first systematically described by Turner and Djerassi (1950), where it serves as a versatile intermediate for dyes, agrochemicals, and pharmaceutical building blocks.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 16728-83-9
Cat. No. B093075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Tolylaminoacetonitrile
CAS16728-83-9
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NCC#N
InChIInChI=1S/C9H10N2/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5,11H,7H2,1H3
InChIKeyLGQSLWOZIBVRQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Tolylaminoacetonitrile (CAS 16728-83-9): Procurement-Grade Identity, Physical Properties, and Core Structural Class


o-Tolylaminoacetonitrile [CAS 16728-83-9], systematically named 2-(2-methylanilino)acetonitrile or N-o-tolyl-glycinonitrile, is an N-aryl α-aminonitrile with molecular formula C₉H₁₀N₂ and molecular weight 146.19 g/mol . It belongs to the N-substituted glycinonitrile class, first systematically described by Turner and Djerassi (1950), where it serves as a versatile intermediate for dyes, agrochemicals, and pharmaceutical building blocks [1]. The compound is commercially available at ≥95% purity and has been assigned the National Cancer Institute screening identifier NSC 528393 [2]. Its defining structural feature—an ortho-methyl substituent on the aniline ring—differentiates it from its meta-tolyl, para-tolyl, and unsubstituted phenyl congeners in measurable physicochemical and reactivity terms relevant to downstream synthetic application [3].

Physical State
Liquid at ambient temperature, compatible with continuous-flow synthesis and solvent-free transfer workflows.
Isomer Identity
Ortho-methyl substituent provides a sterically defined scaffold for N-functionalization and metal coordination studies.
Building Block
N-aryl α-aminonitrile core supports synthesis of ethylene diamines, heterocycles, and AAD pharmacophore derivatives.

Why o-Tolylaminoacetonitrile Cannot Be Replaced by Its m-Tolyl, p-Tolyl, or Unsubstituted Phenyl Analogs


Although all three tolyl isomers of (methylanilino)acetonitrile share the identical molecular formula (C₉H₁₀N₂) and molecular weight (146.19 g/mol), their physical states, thermal properties, and steric environments diverge substantially . The para-tolyl isomer is a crystalline solid at ambient temperature (mp 58–60 °C), while the ortho-tolyl compound is a liquid, imposing different handling, formulation, and solvent-compatibility requirements in industrial workflows [1]. The ortho-methyl group introduces steric compression at the secondary amine nitrogen, directly altering N-alkylation kinetics, metal-coordination geometry, and the stereoelectronic properties of the nitrile group relative to the meta and para isomers [2]. These differences are not cosmetic—they propagate into the performance of downstream derivatives, as demonstrated by the distinct vulcanization acceleration behavior of ethylene diamines derived from each positional isomer [3].

Physical Form Mismatch
The p-tolyl analog is a crystalline solid (mp 58–60 °C), while the o-tolyl compound is a liquid; handling and dispensing requirements may shift significantly.
Steric Environment Divergence
Ortho-methyl compression at the secondary amine alters N-alkylation kinetics and coordination geometry versus meta/para isomers; reactivity outcomes may not transfer.
Downstream Derivative Performance
Ethylene diamines derived from each isomer show distinct vulcanization accelerator behavior; para- and unsubstituted analogs may not reproduce the ortho-steric cure profile.

o-Tolylaminoacetonitrile (CAS 16728-83-9): Quantitative Differentiation Evidence Versus Closest Analogs


Physical State Differentiation: o-Tolyl Is a Liquid at Ambient Temperature Whereas the p-Tolyl Isomer Is a Crystalline Solid

The o-tolylaminoacetonitrile (CAS 16728-83-9) is a liquid at room temperature with a boiling point of 315.6 °C at 760 mmHg and density of 1.082 g/cm³, whereas the para-tolyl positional isomer (2-[(4-methylphenyl)amino]acetonitrile) is a crystalline solid with a melting point of 58–60 °C and a boiling point of 134–136 °C at 1.3 Torr [1]. The unsubstituted phenylaminoacetonitrile (CAS 3009-97-0) is also a low-melting solid (mp 40 °C) with a lower boiling point of 303.5 °C at 760 mmHg compared to the o-tolyl compound . This liquid-versus-solid dichotomy directly impacts solvent-free handling, pump-transfer compatibility in continuous-flow processes, and dissolution kinetics in reaction media.

Physical State & Boiling Point
Head-to-head
o-Tolyl: liquid, bp 315.6 °C
p-Tolyl: solid, mp 58–60 °C
Phenyl: solid, mp 40 °C
Δ bp (o- vs phenyl) ≈ +12.1 °C
Liquid state supports automated dispensing and continuous-flow handling.
Physical constants reported at 760 mmHg unless noted; predicted/computed values included.
Physical property profiling Formulation compatibility Quality control

Reduction to Unsymmetrical Ethylene Diamines: Comparative Vulcanization Accelerator Performance Established in Patent Literature

GB Patent 423735A (The Goodyear Tire & Rubber Company, 1935) explicitly compares three positional isomers: o-toluidinoacetonitrile (the target compound), phenylaminoacetonitrile, and p-tolylaminoacetonitrile, each reduced via catalytic hydrogenation (90–140 atm H₂, reduced nickel on kieselguhr) to yield o-tolylethylenediamine, phenylethylenediamine, and p-tolylethylenediamine, respectively [1]. All three diamines were evaluated as accelerators in the vulcanization of pale crêpe rubber in a standardized mix containing zinc oxide, sulfur, and stearic acid, with their properties tabulated in the patent [1]. The ortho-methyl substitution on the resulting diamine introduces steric asymmetry absent in the phenyl and para-tolyl derivatives, directly affecting accelerator scorch time and cure rate—parameters that are critical for rubber compound formulation.

Vulcanization Accelerator Profile
Head-to-head
o-Tolylethylenediamine delivers distinct scorch/cure characteristics vs. phenyl and p-tolyl diamines in standardized rubber mix.
Ortho-methyl steric asymmetry differentiates accelerator performance; reported ranking in patent GB423735A.
Identical hydrogenation and vulcanization conditions; qualitative comparison from patent tabulation.
Rubber vulcanization Ethylene diamine synthesis Catalytic hydrogenation

Ortho-Methyl Steric Effects on N-Reactivity and Coordination Chemistry: A Differentiated Ligand Scaffold Versus Meta and Para Isomers

The ortho-methyl group in o-tolylaminoacetonitrile imposes steric compression on the secondary aniline nitrogen (N–H), which is absent in the meta-tolyl and para-tolyl isomers. This steric environment alters: (i) the nucleophilicity and accessibility of the nitrogen for N-alkylation and N-acylation reactions; (ii) the bite angle and coordination geometry when the compound acts as an N,N′-bidentate ligand via the aniline nitrogen and nitrile nitrogen [1]. Al-Amery and coworkers have systematically compared metal complexes derived from 2-phenyl-2-(o-tolylamino)acetonitrile versus 2-phenyl-2-(p-tolylamino)acetonitrile and 2-phenyl-2-(phenylamino)acetonitrile ligands with Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II), demonstrating that the ortho-substituted ligand yields complexes with distinct molar conductivity (non-electrolyte vs. weak electrolyte behavior), magnetic susceptibility, and octahedral geometry parameters compared to its para and unsubstituted counterparts [2][3].

Metal Complex Geometry
Head-to-head
Ortho-substituted ligand yields non-electrolyte octahedral complexes; distinct molar conductivity and magnetic moments vs. para/phenyl analogs with Ni,Cu,Zn,Co.
Steric control at nitrogen influences coordination chemistry outcomes.
2:1 ligand-to-metal ratio in EtOH; characterized by FT-IR, UV-Vis, magnetic susceptibility.
Coordination chemistry Steric effects Ligand design

NCI Screening Designation (NSC 528393): A Unique Institutional Identifier Not Shared by Positional Isomers

o-Tolylaminoacetonitrile has been assigned the National Cancer Institute (NCI) screening identifier NSC 528393, indicating formal submission to the NCI Developmental Therapeutics Program for anticancer evaluation [1]. This institutional identifier is compound-specific and is not shared by the meta-tolyl, para-tolyl, or unsubstituted phenyl congeners (each of which would carry distinct NSC numbers if submitted). The NSC designation provides a unique, verifiable identity token for procurement, inventory management, and cross-referencing with NCI screening databases, distinguishing the ortho-tolyl compound from its positional isomers in the context of drug-discovery sourcing.

NCI Identifier NSC 528393
Reported
Assigned exclusively to o-tolylaminoacetonitrile (CAS 16728-83-9); not shared by meta, para, or phenyl congeners.
Provides an isomer-specific procurement and screening reference.
NCI Developmental Therapeutics Program registration; binary differentiation vs. unassigned isomers.
Anticancer screening NCI database Compound identity

Class-Level SAR: The Ortho-Tolyl Scaffold as the Minimal Core of the Amino-Acetonitrile Anthelmintic Pharmacophore

The amino-acetonitrile derivative (AAD) class, discovered by Ducray et al. (Novartis, 2008), represents a new anthelmintic chemotype with demonstrated efficacy against drug-resistant Haemonchus contortus and Trichostrongylus colubriformis [1]. The general AAD pharmacophore is Ar–NH–CH₂–CN, of which o-tolylaminoacetonitrile (Ar = o-tolyl) is the directly corresponding minimal core scaffold. While the optimized drug candidates within the AAD series carry additional aryloxy substitution on the acetonitrile α-carbon, the ortho-tolyl substitution on the aniline ring is a critical structural variable in the SAR exploration [1]. The compound thus serves as a validated starting point for medicinal chemistry derivatization, with the ortho-methyl group providing a defined steric and electronic reference point for SAR expansion, in contrast to the para-tolyl and unsubstituted phenyl scaffolds.

AAD Pharmacophore Scaffold
Class-level
o-Tolylaminoacetonitrile corresponds to the Ar–NH–CH₂–CN core with Ar = o-tolyl; the ortho-methyl defines a steric/electronic reference for SAR exploration.
Supports medicinal chemistry SAR around the aniline ring; structural rather than quantitative differentiation.
Class-level inference from Ducray et al. (2008) anthelmintic AAD pharmacophore; no scaffold IC₅₀ available.
Anthelmintic discovery Structure-activity relationship Drug-resistant nematodes

o-Tolylaminoacetonitrile: Research and Industrial Application Scenarios Supported by Quantitative Evidence


Synthesis of Unsymmetrical Ethylene Diamines for Specialty Rubber Vulcanization Accelerators

GB Patent 423735A establishes that o-tolylaminoacetonitrile undergoes catalytic hydrogenation (90–140 atm H₂, Ni/kieselguhr) to yield o-tolylethylenediamine, which functions as a vulcanization accelerator in pale crêpe rubber formulations containing ZnO, sulfur, and stearic acid [1]. The resulting unsymmetrical diamine—bearing an ortho-methyl group on one nitrogen—provides a sterically differentiated cure profile compared to the phenylethylenediamine and p-tolylethylenediamine obtained from the corresponding phenyl and para-tolyl nitrile precursors. Industrial rubber compounders seeking to tune scorch time and cure rate through accelerator structure should procure the ortho-tolyl nitrile specifically, as the meta- and para-tolyl isomers cannot deliver the same steric asymmetry in the derived diamine.

Transition-Metal Coordination Chemistry with Sterically Defined N,N′-Bidentate Ligands

The ortho-methyl group of o-tolylaminoacetonitrile imposes steric constraints at the aniline nitrogen that directly influence metal-complex geometry, molar conductivity, and magnetic properties. Al-Amery and coworkers have demonstrated that 2-phenyl-2-(o-tolylamino)acetonitrile forms octahedral complexes with Ni(II), Cu(II), Zn(II), and Co(II) exhibiting distinct electrolytic behavior compared to complexes of the para-tolyl and unsubstituted phenyl ligand analogs [2][3]. Researchers designing transition-metal catalysts, magnetic materials, or metallodrug candidates where ligand steric bulk is a critical parameter should specifically source the ortho-tolyl scaffold, as the meta- and para-tolyl variants produce measurably different coordination outcomes.

Medicinal Chemistry Library Synthesis Based on the Amino-Acetonitrile Anthelmintic Pharmacophore

The AAD anthelmintic class (Ducray et al., 2008) validates Ar–NH–CH₂–CN as a productive pharmacophore core with activity against drug-resistant parasitic nematodes [4]. o-Tolylaminoacetonitrile represents the ortho-methyl substituted variant of this core scaffold. Medicinal chemistry teams performing SAR expansion around the aniline ring can use this compound as the ortho-substituted reference point, systematically comparing it against the para-tolyl, meta-tolyl, and phenyl congeners to probe the steric and electronic contribution of the methyl substituent position to target binding. The compound's liquid physical state also facilitates automated liquid-handling in parallel synthesis workflows compared to the crystalline p-tolyl isomer.

NCI-Referenced Anticancer Screening and Compound Identity Verification

The assignment of NSC 528393 to o-tolylaminoacetonitrile [5] provides a durable, institutionally validated compound identifier for groups accessing NCI screening data or submitting follow-up analogs to the Developmental Therapeutics Program. This identifier is isomer-specific—it does not apply to the meta-tolyl, para-tolyl, or N-methyl-N-phenyl congeners—and therefore serves as an unambiguous procurement and inventory reference. For academic screening centers and drug-discovery CROs that cross-reference compound collections against NCI databases, the NSC number functions as a definitive link between the physical sample and its screening history.

Application
Selection Property
Validation Focus
Unsymmetrical ethylene diamine synthesis
Ortho-methyl steric asymmetry
Vulcanization cure profile differentiation
Transition-metal ligand design
Sterically defined N,N'-bidentate ligand
Coordination geometry and magnetic properties
Anthelmintic pharmacophore SAR
Ortho-substituted AAD core scaffold
Steric/electronic SAR exploration
NCI-referenced screening
Institutionally verified NSC 528393 identifier
Isomer-specific procurement and inventory
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